Cas no 502496-22-2 (4-Fluoro-3-(trifluoromethyl)phenylhydrazine hydrochloride)
4-Fluoro-3-(trifluoromethyl)phenylhydrazine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 4-Fluoro-3-(trifluoromethyl)phenylhydrazine hydrochloride
- (4-fluoro-3-trifluoromethyl-phenyl)-hydrazine hydrochloride
- [4-fluoro-3-(trifluoromethyl)phenyl]hydrazine,hydrochloride
- PC2713
- [4-fluoro-3-(trifluoromethyl)phenyl]diazanium chloride
- 502496-22-2
- KBJZDPPQFFSNDS-UHFFFAOYSA-N
- MFCD03094164
- (4-Fluoro-3-trifluoromethyl-phenyl)-hydrazine hydrochloride, AldrichCPR
- (4-Fluoro-3-(trifluoromethyl)phenyl)-hydrazine hydrochloride
- AKOS016009524
- (4-fluoro-3-(trifluoromethyl)phenyl)hydrazine (Hydrochloride)
- 4-FLUORO-3-(TRIFLUOROMETHYL)PHENYLHYDRAZINE HCL
- 4-Fluoro-3-(trifluoromethyl)phenylhydrazinehydrochloride
- A21624
- DTXSID40660167
- SY264202
- [4-Fluoro-3-(trifluoromethyl)phenyl]hydrazine--hydrogen chloride (1/1)
- [4-fluoro-3-(trifluoromethyl)phenyl]hydrazine;hydrochloride
- SCHEMBL18860171
- CS-0000085
- AS-76153
- AB13302
- (4-Fluoro-3-trifluoromethylphenyl)hydrazinehydrochloride
-
- MDL: MFCD03094164
- Inchi: 1S/C7H6F4N2.ClH/c8-6-2-1-4(13-12)3-5(6)7(9,10)11;/h1-3,13H,12H2;1H
- InChI Key: KBJZDPPQFFSNDS-UHFFFAOYSA-N
- SMILES: Cl.FC1=CC=C(C=C1C(F)(F)F)NN
Computed Properties
- Exact Mass: 230.02300
- Monoisotopic Mass: 230.0233886g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 170
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38Ų
Experimental Properties
- PSA: 38.05000
- LogP: 3.70540
4-Fluoro-3-(trifluoromethyl)phenylhydrazine hydrochloride Security Information
- Hazard Statement: Irritant
-
Hazardous Material Identification:
4-Fluoro-3-(trifluoromethyl)phenylhydrazine hydrochloride Customs Data
- HS CODE:2928000090
- Customs Data:
China Customs Code:
2928000090Overview:
2928000090 Other hydrazine(Hydrazine)And chlorhexidine(hydroxylamine)Organic derivatives of.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2928000090 other organic derivatives of hydrazine or of hydroxylamine VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
4-Fluoro-3-(trifluoromethyl)phenylhydrazine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A250001508-5g |
4-Fluoro-3-(trifluoromethyl)phenylhydrazine hydrochloride |
502496-22-2 | 95% | 5g |
$630.00 | 2023-09-01 | |
| Chemenu | CM184061-5g |
4-Fluoro-3-(trifluoromethyl)phenylhydrazinehydrochloride |
502496-22-2 | 95% | 5g |
$593 | 2021-06-16 | |
| ChemScence | CS-0000085-100mg |
(4-Fluoro-3-(trifluoromethyl)phenyl)hydrazine Hydrochloride |
502496-22-2 | ≥97.0% | 100mg |
$50.0 | 2022-04-27 | |
| ChemScence | CS-0000085-250mg |
(4-Fluoro-3-(trifluoromethyl)phenyl)hydrazine Hydrochloride |
502496-22-2 | ≥97.0% | 250mg |
$80.0 | 2022-04-27 | |
| ChemScence | CS-0000085-1g |
(4-Fluoro-3-(trifluoromethyl)phenyl)hydrazine Hydrochloride |
502496-22-2 | ≥97.0% | 1g |
$200.0 | 2022-04-27 | |
| ChemScence | CS-0000085-5g |
(4-Fluoro-3-(trifluoromethyl)phenyl)hydrazine Hydrochloride |
502496-22-2 | ≥97.0% | 5g |
$600.0 | 2022-04-27 | |
| TRC | F600960-50mg |
4-Fluoro-3-(trifluoromethyl)phenylhydrazine Hydrochloride |
502496-22-2 | 50mg |
$ 50.00 | 2022-06-04 | ||
| TRC | F600960-100mg |
4-Fluoro-3-(trifluoromethyl)phenylhydrazine Hydrochloride |
502496-22-2 | 100mg |
$ 70.00 | 2022-06-04 | ||
| TRC | F600960-500mg |
4-Fluoro-3-(trifluoromethyl)phenylhydrazine Hydrochloride |
502496-22-2 | 500mg |
$ 275.00 | 2022-06-04 | ||
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0355S-1g |
(4-Fluoro-3-trifluoromethyl-phenyl)-hydrazine hydrochloride |
502496-22-2 | 96% | 1g |
3375.21CNY | 2021-05-08 |
4-Fluoro-3-(trifluoromethyl)phenylhydrazine hydrochloride Suppliers
4-Fluoro-3-(trifluoromethyl)phenylhydrazine hydrochloride Related Literature
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
Additional information on 4-Fluoro-3-(trifluoromethyl)phenylhydrazine hydrochloride
4-Fluoro-3-(trifluoromethyl)phenylhydrazine hydrochloride (CAS No. 502496-22-2): A Versatile Intermediate for Pharmaceutical and Agrochemical Applications
4-Fluoro-3-(trifluoromethyl)phenylhydrazine hydrochloride (CAS No. 502496-22-2) is a highly specialized chemical intermediate that has garnered significant attention in the fields of pharmaceutical synthesis and agrochemical development. This compound, characterized by its unique fluoro and trifluoromethyl substituents, offers remarkable reactivity and stability, making it a valuable building block for the creation of complex molecules.
The molecular structure of 4-Fluoro-3-(trifluoromethyl)phenylhydrazine hydrochloride features a phenyl ring substituted with both a fluorine atom and a trifluoromethyl group, along with a hydrazine moiety that is protonated as a hydrochloride salt. This combination of functional groups imparts distinct electronic and steric properties, which are crucial for its role in nucleophilic substitution reactions and condensation reactions. Researchers often seek this compound for its ability to introduce fluorinated aromatic systems into target molecules, a feature highly prized in modern drug design.
In the pharmaceutical industry, 4-Fluoro-3-(trifluoromethyl)phenylhydrazine hydrochloride serves as a key intermediate in the synthesis of biologically active compounds. Fluorinated aromatic compounds are known to enhance the metabolic stability, bioavailability, and binding affinity of drug molecules. This has led to increased demand for fluorinated building blocks like this hydrazine derivative, particularly in the development of central nervous system (CNS) drugs and anti-inflammatory agents. Recent studies have highlighted its utility in creating novel heterocyclic compounds with potential therapeutic applications.
The agrochemical sector also benefits from the unique properties of 4-Fluoro-3-(trifluoromethyl)phenylhydrazine hydrochloride. Fluorinated compounds are increasingly important in the development of new-generation pesticides and herbicides due to their improved environmental persistence and target specificity. This compound's ability to serve as a precursor for fluorinated pyrazole derivatives makes it particularly valuable in creating crop protection agents with enhanced efficacy and reduced environmental impact.
From a synthetic chemistry perspective, the hydrazine hydrochloride functionality of this compound offers versatile reactivity. It can participate in various transformations, including azo coupling reactions, cyclocondensations, and reductive aminations. The presence of both electron-withdrawing (trifluoromethyl) and electron-donating (hydrazine) groups creates interesting electronic effects that can be exploited in regioselective synthesis. These characteristics make it a favorite among medicinal chemists working on structure-activity relationship studies.
The global market for fluorinated fine chemicals has seen steady growth, with 4-Fluoro-3-(trifluoromethyl)phenylhydrazine hydrochloride maintaining a niche but important position. As pharmaceutical companies increasingly focus on fluorine-containing drug candidates, the demand for high-quality fluorinated intermediates continues to rise. This trend is reflected in the growing number of patent applications and research publications mentioning this compound as a key synthetic intermediate.
Quality control is paramount when working with 4-Fluoro-3-(trifluoromethyl)phenylhydrazine hydrochloride. Reputable suppliers typically provide comprehensive analytical data, including HPLC purity, NMR spectra, and mass spectrometry results. The compound should be stored under inert atmosphere at low temperatures to maintain stability, as the hydrazine moiety can be sensitive to oxidation over time.
Recent advancements in green chemistry have also impacted the production and use of this compound. Researchers are exploring more sustainable methods for introducing fluorine atoms into aromatic systems, which could lead to improved synthetic routes for 4-Fluoro-3-(trifluoromethyl)phenylhydrazine hydrochloride. These developments align with the pharmaceutical industry's growing emphasis on environmentally friendly synthesis and atom economy.
For synthetic chemists considering this compound for their research, it's important to note that the fluoro and trifluoromethyl substituents can significantly influence the electronic properties of the resulting products. This makes 4-Fluoro-3-(trifluoromethyl)phenylhydrazine hydrochloride particularly useful for modifying the lipophilicity and metabolic stability of lead compounds in drug discovery programs.
In analytical applications, derivatives of 4-Fluoro-3-(trifluoromethyl)phenylhydrazine hydrochloride have shown promise as reagents for chromatographic analysis of carbonyl compounds. The strong electron-withdrawing nature of the trifluoromethyl group enhances the detection sensitivity when used in UV-visible spectroscopy or mass spectrometric detection.
The future outlook for 4-Fluoro-3-(trifluoromethyl)phenylhydrazine hydrochloride appears promising, particularly as the pharmaceutical industry continues to explore the benefits of fluorination in drug design. With approximately 20-30% of modern drugs containing at least one fluorine atom, intermediates like this hydrazine derivative will likely remain in high demand. Ongoing research into fluorine-specific biological interactions may uncover even more applications for this versatile building block.
When sourcing 4-Fluoro-3-(trifluoromethyl)phenylhydrazine hydrochloride, researchers should pay close attention to the compound's purity and storage conditions. The presence of impurities can significantly affect reaction outcomes, especially in sensitive catalytic processes or asymmetric syntheses. Many suppliers now offer custom synthesis services and bulk quantities to meet the varying needs of industrial and academic researchers.
In conclusion, 4-Fluoro-3-(trifluoromethyl)phenylhydrazine hydrochloride (CAS No. 502496-22-2) represents a sophisticated chemical tool for modern synthetic chemistry. Its unique combination of fluorine atoms and reactive hydrazine functionality makes it indispensable for researchers working at the forefront of medicinal chemistry, agrochemical development, and material science. As the understanding of fluorination effects continues to grow, so too will the applications of this remarkable compound.
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